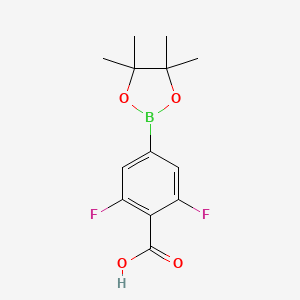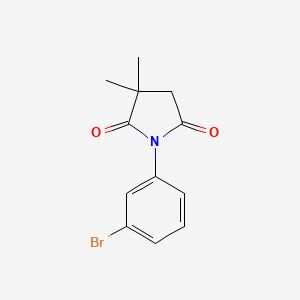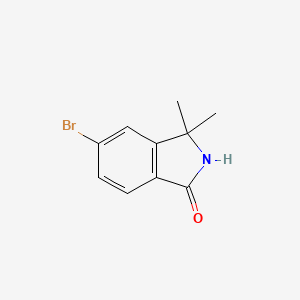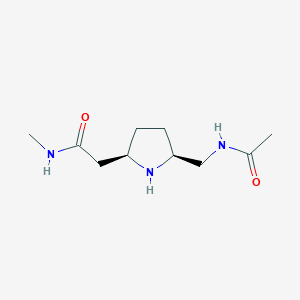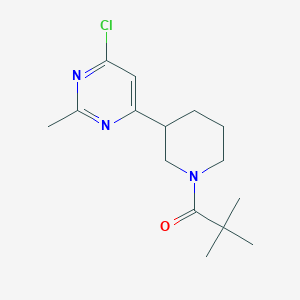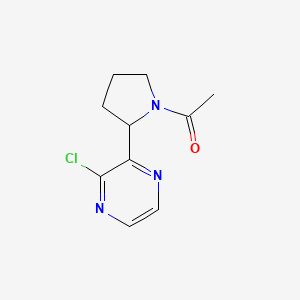![molecular formula C9H9N3O2 B1399501 7-metil-7H-pirrolo[2,3-D]pirimidina-4-carboxilato de metilo CAS No. 1095822-18-6](/img/structure/B1399501.png)
7-metil-7H-pirrolo[2,3-D]pirimidina-4-carboxilato de metilo
Descripción general
Descripción
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacéuticos: Inhibición de quinasas
Este compuesto se utiliza en la síntesis de inhibidores de quinasas. Las quinasas son enzimas que juegan un papel crucial en la señalización celular y el metabolismo. La actividad anormal de las quinasas está asociada con enfermedades como el cáncer, las alergias, el asma y los trastornos autoinmunitarios. El compuesto sirve como intermedio en la preparación de N-metil-1-{trans-4-[metil(7H-pirrolo[2,3-d]pirimidin-4-il)amino]ciclohexil}-metanosulfonamida, que es relevante en el desarrollo de tratamientos para estas afecciones .
Agentes antituberculosos
La investigación ha explorado derivados de 7H-Pirrolo[2,3-d]pirimidina como posibles agentes antituberculosos. Estos compuestos han mostrado actividad in vitro contra cepas de Mycobacterium tuberculosis, con algunos derivados demostrando comportamiento no citotóxico para las líneas celulares humanas, lo que los convierte en candidatos prometedores para un mayor desarrollo de fármacos .
Investigación del cáncer: Inhibición de HPK1
En la investigación del cáncer, se han identificado derivados específicos de 7H-Pirrolo[2,3-D]pirimidina como potentes inhibidores de la quinasa 1 de progenitores hematopoyéticos (HPK1), que está implicada en el crecimiento y supervivencia tumoral. Estos inhibidores pueden mejorar las respuestas inmunitarias contra las células cancerosas al modular la actividad de las células T .
Síntesis de nuevos sistemas heterocíclicos
El compuesto se utiliza como precursor en la síntesis de nuevos sistemas heterocíclicos. Por ejemplo, a partir del ácido 4-metoxipirrolo[2,3-d]pirimidina-6-carboxílico, los investigadores han sintetizado nuevos sistemas tricíclicos basados en pirrolo[2,3-d]pirimidina, que podrían tener diversas aplicaciones en química medicinal .
Artritis reumatoide: Inhibición de JAK
Los derivados de este compuesto se han investigado por su potencial como inhibidores selectivos de la quinasa de Janus (JAK). Estos inhibidores pueden utilizarse en el tratamiento de la artritis reumatoide al modular el sistema inmunitario y reducir la inflamación .
Medicina veterinaria
El compuesto se ha mencionado en patentes relacionadas con la medicina veterinaria, lo que indica su posible uso en el tratamiento de enfermedades en animales. Las aplicaciones exactas en medicina veterinaria no se especifican, pero la participación en la inhibición de quinasas sugiere un papel en el tratamiento de afecciones relacionadas con el crecimiento celular anormal y la señalización .
Mecanismo De Acción
Target of Action
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine, which has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions. For instance, the inhibition of EGFR and Her2 can disrupt cell growth and proliferation, while the inhibition of VEGFR2 can affect angiogenesis .
Biochemical Pathways
The affected pathways primarily involve cell growth, proliferation, and angiogenesis . By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the normal functioning of cells, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of the target enzymes by Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can lead to cell cycle arrest and apoptosis . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Action Environment
The action of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can be influenced by various environmental factors. For instance, the presence of certain halogens in the compound’s structure can enhance its antitubercular activity . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Análisis Bioquímico
Biochemical Properties
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to the modulation of cell signaling pathways, impacting cell growth and proliferation .
Cellular Effects
The effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it can cause cell cycle arrest, preventing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the downregulation of signaling pathways that promote cell survival and proliferation . Furthermore, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially leading to different cellular responses .
Dosage Effects in Animal Models
The effects of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific cellular compartments can influence its activity and function, determining its therapeutic efficacy .
Subcellular Localization
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILUUUHPBTYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


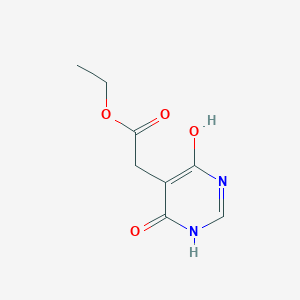
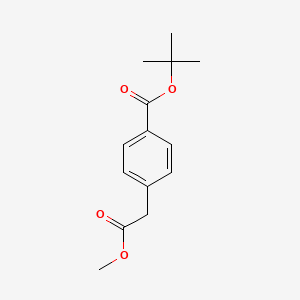

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)

